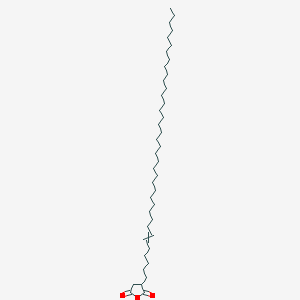
Ammonium, pentamethylenebis(diethylmethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by its two ammonium groups connected by a pentamethylene chain, with each ammonium group further substituted with diethyl and methyl groups. The dibromide counterions balance the positive charges on the ammonium groups, making it a stable ionic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, pentamethylenebis(diethylmethyl-, dibromide) typically involves the reaction of 1,5-dibromopentane with diethylmethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the ammonium groups. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound) follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles such as hydroxide or chloride ions.
Oxidation and Reduction: While the ammonium groups are relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, chloride, and acetate ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents used in reactions involving this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield the corresponding hydroxide salt, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Mechanism of Action
The mechanism by which ammonium, pentamethylenebis(diethylmethyl-, dibromide) exerts its effects is primarily through its interaction with cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Pentamethonium Dibromide: Similar in structure but with different substituents on the ammonium groups.
Hexamethylenebis(diethylmethylammonium bromide): Another quaternary ammonium compound with a hexamethylene chain instead of a pentamethylene chain.
Didecyldimethylammonium Bromide: A widely used disinfectant with a different alkyl chain length and structure.
Uniqueness
Ammonium, pentamethylenebis(diethylmethyl-, dibromide) is unique due to its specific pentamethylene linkage and the presence of both diethyl and methyl groups on the ammonium centers. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
66968-04-5 |
|---|---|
Molecular Formula |
C15H36Br2N2 |
Molecular Weight |
404.27 g/mol |
IUPAC Name |
5-[diethyl(methyl)azaniumyl]pentyl-diethyl-methylazanium;dibromide |
InChI |
InChI=1S/C15H36N2.2BrH/c1-7-16(5,8-2)14-12-11-13-15-17(6,9-3)10-4;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NKAQDIYICARVDG-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCCCC[N+](C)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


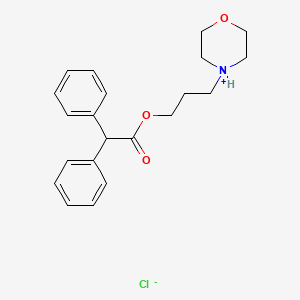



![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)
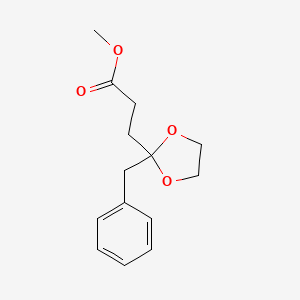
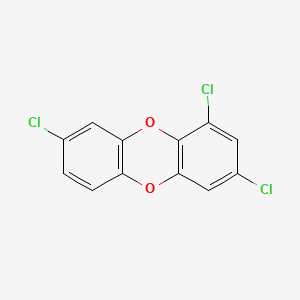

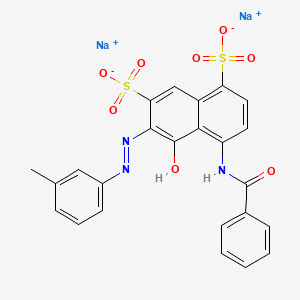

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)

